![molecular formula C15H24N2O2 B13469989 tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-cyanobicyclo[222]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it an ideal candidate for studying steric effects in organic reactions .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its stability and unique structure allow it to bind selectively to certain enzymes, making it useful in biochemical assays .
Medicine
In medicinal chemistry, tert-Butyl ((4-cyanobicyclo[22Its derivatives can be explored for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its stability and rigidity make it suitable for use in polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate
- tert-Butyl ((4-ethynylbicyclo[2.2.2]octan-1-yl)methyl)carbamate
Uniqueness
tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to its cyanobicyclo[2.2.2]octane core, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or functional groups .
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-9,11H2,1-3H3,(H,17,18) |
Clé InChI |
XGSMDMHSGRKWDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



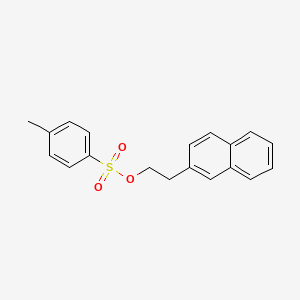
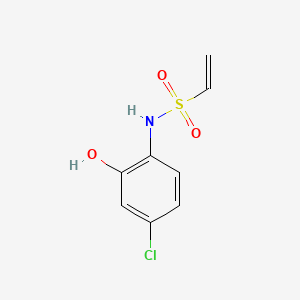


![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
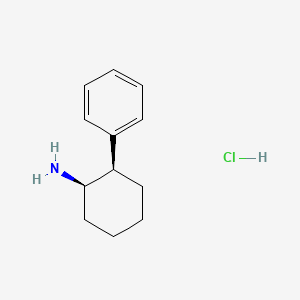
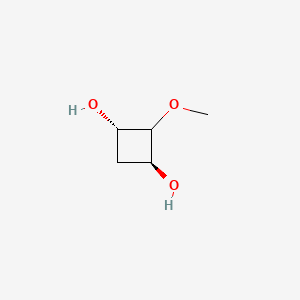
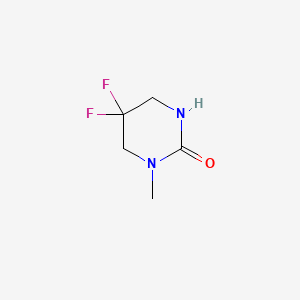
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
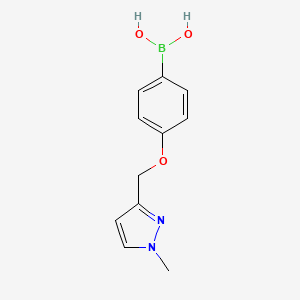
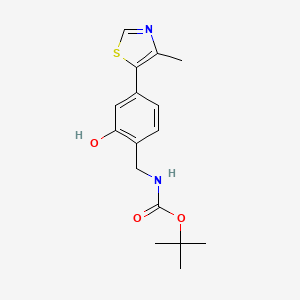
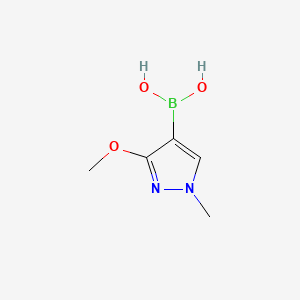
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
